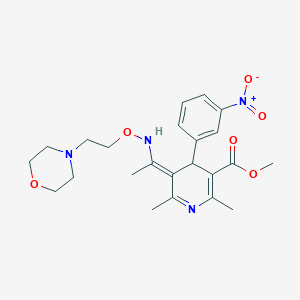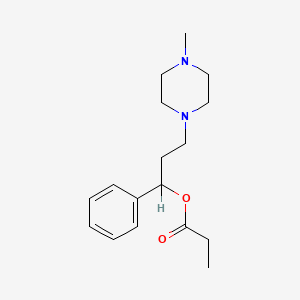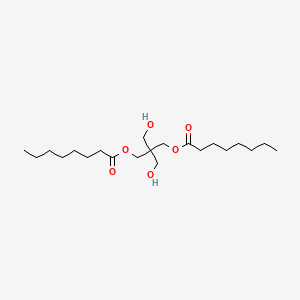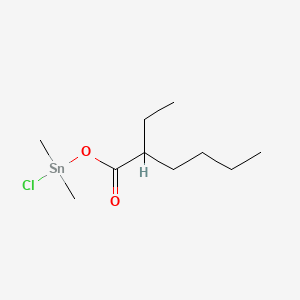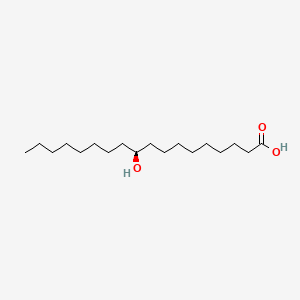
10-Hydroxystearic acid, (10S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10(S)-Hydroxyoctadecanoic acid: is a hydroxylated fatty acid derived from octadecanoic acid It is characterized by the presence of a hydroxyl group at the 10th carbon in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions: 10(S)-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of octadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of octadecanoic acid under mild conditions. Another method involves chemical hydroxylation using reagents like osmium tetroxide or potassium permanganate, followed by reduction to yield the desired hydroxylated product.
Industrial Production Methods: In industrial settings, the production of 10(S)-Hydroxyoctadecanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the hydroxylation of octadecanoic acid, resulting in the efficient production of 10(S)-Hydroxyoctadecanoic acid.
化学反应分析
Types of Reactions: 10(S)-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 10-ketooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of 10-halooctadecanoic acid or 10-aminooctadecanoic acid.
科学研究应用
Chemistry: 10(S)-Hydroxyoctadecanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, 10(S)-Hydroxyoctadecanoic acid is studied for its role in cellular signaling pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular processes such as inflammation and apoptosis.
Medicine: This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its potential use in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: In the industrial sector, 10(S)-Hydroxyoctadecanoic acid is used in the production of biodegradable polymers and surfactants. Its hydroxyl group provides a reactive site for polymerization and other chemical modifications.
作用机制
The mechanism of action of 10(S)-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to and modulate the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which play a role in the biosynthesis of inflammatory mediators. Additionally, it can activate nuclear receptors like peroxisome proliferator-activated receptors, influencing gene expression and cellular metabolism.
相似化合物的比较
- 9-Hydroxyoctadecanoic acid
- 12-Hydroxyoctadecanoic acid
- 10®-Hydroxyoctadecanoic acid
Comparison: 10(S)-Hydroxyoctadecanoic acid is unique due to its specific stereochemistry and position of the hydroxyl group. Compared to 9-Hydroxyoctadecanoic acid and 12-Hydroxyoctadecanoic acid, the hydroxyl group in 10(S)-Hydroxyoctadecanoic acid is positioned differently, leading to distinct chemical and biological properties. The S-configuration also differentiates it from its R-enantiomer, 10®-Hydroxyoctadecanoic acid, resulting in different interactions with biological targets and varying degrees of biological activity.
属性
CAS 编号 |
67042-09-5 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC 名称 |
(10S)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI 键 |
PAZZVPKITDJCPV-KRWDZBQOSA-N |
手性 SMILES |
CCCCCCCC[C@@H](CCCCCCCCC(=O)O)O |
规范 SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


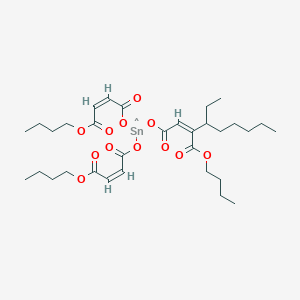
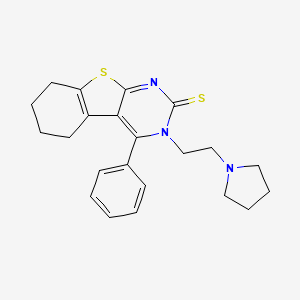
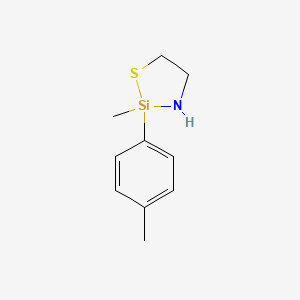

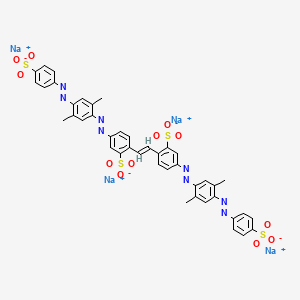
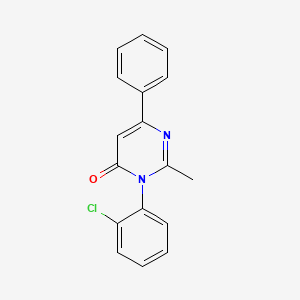

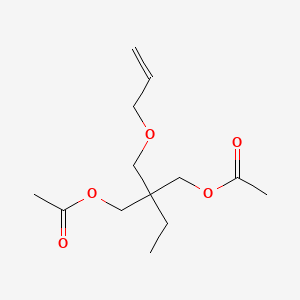
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)

